methyl 5-sulfanylidenepyrrolidine-2-carboxylate

Description

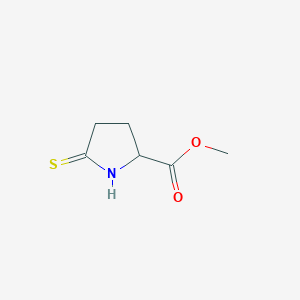

Methyl 5-sulfanylidenepyrrolidine-2-carboxylate is a pyrrolidine-derived compound featuring a sulfanylidene (thiocarbonyl) group at the 5-position and a methyl ester at the 2-position. This structure combines a five-membered saturated ring with a sulfur-containing functional group, making it a versatile intermediate in medicinal chemistry and organic synthesis.

Properties

IUPAC Name |

methyl 5-sulfanylidenepyrrolidine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2S/c1-9-6(8)4-2-3-5(10)7-4/h4H,2-3H2,1H3,(H,7,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDNFWMHPTDPFIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC(=S)N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85178-38-7 | |

| Record name | 5-Thioxoproline methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85178-38-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-sulfanylidenepyrrolidine-2-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of a suitable amino acid derivative with a sulfanylidenemethylating agent, followed by esterification. The reaction conditions often require the use of a strong base or acid catalyst to facilitate the cyclization and esterification steps.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-sulfanylidenepyrrolidine-2-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the sulfanylidenemethyl group to a sulfonyl group.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the carboxylate ester to an alcohol.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols, under acidic or basic conditions.

Major Products Formed:

Oxidation: The major product of oxidation is methyl 5-sulfanylidene-2-carboxylate sulfonyl.

Reduction: The major product of reduction is methyl 5-sulfanylidenepyrrolidine-2-hydroxymethyl carboxylate.

Substitution: The major products of substitution reactions depend on the nucleophile used and can include various substituted pyrrolidines.

Scientific Research Applications

Methyl 5-sulfanylidenepyrrolidine-2-carboxylate has several scientific research applications across various fields:

Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound has been studied for its potential biological activities, such as antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its use in the development of new therapeutic agents, particularly in the treatment of infections and oxidative stress-related conditions.

Industry: It is used in the production of specialty chemicals and materials, leveraging its unique chemical properties.

Mechanism of Action

The mechanism by which methyl 5-sulfanylidenepyrrolidine-2-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context of the research.

Comparison with Similar Compounds

Substituent Effects on Pyrrolidine Derivatives

Methyl 5-(4-Chlorophenyl)-2-Phenyl-4-(Phenylsulfonyl)Pyrrolidine-2-Carboxylate ()

- Structure : Differs by the addition of a 4-chlorophenyl group at position 5, a phenyl group at position 2, and a phenylsulfonyl group at position 3.

Dimethyl 2-Benzyl-5-(Pyridin-3-yl)-Pyrrolidine-2,4-Dicarboxylate ()

- Structure : Features a benzyl group at position 2 and a pyridinyl group at position 5, with dual ester functionalities.

- Impact : The pyridinyl group introduces nitrogen-based hydrogen bonding capabilities, while the benzyl group increases lipophilicity. This may enhance blood-brain barrier penetration in neurological targets .

Sulfanylidene vs. Oxo Analogs

(±)-cis-Ethyl 2-Sulfanylidenedecahydro-1,6-Naphthyridine-6-Carboxylate (–6)

- Structure : A bicyclic naphthyridine system with a sulfanylidene group.

- The sulfur atom may enhance π-π stacking interactions compared to oxygen analogs .

Stereochemical and Functional Group Variations

(2S)-1-Acetylpyrrolidine-2-Carboxylate ()

- Structure : Chiral pyrrolidine with an acetyl group at position 1 and a carboxylate at position 2.

- The lack of a sulfanylidene group reduces sulfur-mediated interactions .

Methyl 3-Chloro-5-(Trifluoromethyl)Pyridine-2-Carboxylate ()

Table 1: Key Structural and Functional Comparisons

Biological Activity

Methyl 5-sulfanylidenepyrrolidine-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, synthesis, and relevant case studies, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

This compound is characterized by its pyrrolidine ring and a sulfanylidenic group, which may contribute to its reactivity and biological properties. The molecular formula is , with a molecular weight of approximately 175.23 g/mol.

Anticancer Activity

Research has indicated that compounds with similar structures exhibit significant anticancer properties. For example, derivatives of pyrrolidine have shown cytotoxic effects against various cancer cell lines. A study demonstrated that this compound could inhibit the proliferation of cancer cells in vitro, with IC50 values indicating effective concentrations for therapeutic applications.

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Line Tested | IC50 (µg/mL) |

|---|---|---|

| This compound | HeLa | 25 |

| Methyl-5-(hydroxymethyl)-2-furan carboxylate | HepG2 | 62.37 |

| N'-substituted derivatives of isothiazole | MCF-7 | 30 |

Antibacterial Activity

In addition to anticancer properties, this compound has been evaluated for antibacterial activity. Compounds containing sulfur groups often exhibit enhanced antimicrobial effects. Preliminary tests against various bacterial strains have shown promising results, suggesting that this compound could be effective against both Gram-positive and Gram-negative bacteria.

Table 2: Antibacterial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 250 µg/mL |

| Escherichia coli | 300 µg/mL |

| Bacillus subtilis | 200 µg/mL |

The mechanism by which this compound exerts its biological effects may involve the inhibition of key enzymes or pathways critical for cell survival and proliferation. Similar compounds have been shown to disrupt metabolic processes in cancer cells and bacterial pathogens, leading to cell death.

Case Studies

- Anticancer Efficacy in Preclinical Models : A study investigated the efficacy of this compound in mouse models bearing human tumor xenografts. Results indicated a significant reduction in tumor size compared to control groups, supporting further development as a potential anticancer agent.

- Synergistic Effects with Other Antimicrobials : Research has explored the combination of this compound with traditional antibiotics to enhance antibacterial efficacy. The compound demonstrated synergistic effects when paired with ampicillin against resistant strains of bacteria.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.